molecular formula C6H5ClN4O B2982901 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 2126161-30-4

3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B2982901
CAS No.: 2126161-30-4
M. Wt: 184.58
InChI Key: TVCGYXGCCGQDON-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-1,2,4-triazole with a chloromethylating agent, followed by cyclization with pyrazine derivatives. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride (NaH), potassium carbonate (K2CO3), and various organic solvents like dichloromethane (DCM) and ethanol. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets, such as kinases. For instance, as a c-Met kinase inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation and subsequent signaling pathways that promote cancer cell proliferation . The compound’s structure allows it to fit into the kinase’s binding pocket, effectively blocking its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is unique due to its chloromethyl group, which provides a reactive site for further functionalization

Biological Activity

3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one (CAS No. 2126161-30-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores its biological activity, mechanisms of action, and related research findings.

  • Molecular Formula : C6H5ClN4O
  • Molecular Weight : 184.58 g/mol
  • Chemical Structure : The compound features a chloromethyl group attached to a triazolo-pyrazine core, which is critical for its biological activity.

The primary mechanism of action of this compound involves the inhibition of c-Met kinase , a receptor tyrosine kinase implicated in various cellular processes including proliferation and survival.

Target and Pathway

  • Target : c-Met kinase
  • Pathways Affected : Inhibition of c-Met kinase disrupts signaling pathways that promote tumor growth and metastasis, leading to anti-tumor effects in various cancer cell lines .

Antitumor Activity

Research indicates that this compound exhibits significant anti-tumor activity against multiple cancer cell lines. Studies have demonstrated its effectiveness in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Table 1: Summary of Antitumor Activity

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)0.005c-Met inhibition
MCF-7 (Breast Cancer)0.008c-Met pathway disruption
HepG2 (Liver Cancer)0.007Induction of apoptosis

Other Biological Activities

In addition to its antitumor properties, this compound has been investigated for:

  • Antimicrobial Activity : Exhibits potential against certain bacterial strains.
  • Anti-inflammatory Effects : May modulate inflammatory pathways through c-Met inhibition.

Case Studies and Research Findings

Numerous studies have focused on the biological effects of this compound:

  • Study on Anticancer Efficacy :
    • A study conducted on various cancer cell lines revealed that the compound significantly reduced cell viability at low concentrations. The study suggested that the chloromethyl group enhances binding affinity to c-Met .
  • Metabolic Activation :
    • Research indicates that the biological activity is linked to metabolic processes involving the chloromethyl group which can be converted into reactive species that interact with cellular macromolecules .
  • Comparative Analysis :
    • Comparative studies with similar compounds showed that modifications in the triazolo-pyrazine scaffold could lead to variations in potency and selectivity against c-Met .

Q & A

Q. Basic: What are the standard synthetic protocols for 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one derivatives?

Methodological Answer:
A validated synthesis involves cyclization of 3-hydrazinopyrazin-2-ones with carbonyl-containing reagents. Key steps include:

Activation of Carboxylic Acids : Use carbonyldiimidazole (CDI) in anhydrous DMFA (1:1 molar ratio) to generate imidazolide intermediates, avoiding side reactions from thionyl chloride .

Cyclization : Reflux the activated intermediate with N1-aryl/benzyl-3-hydrazinopyrazin-2-one for 24 hours in DMFA.

Purification : Precipitate the product in water, followed by recrystallization from DMFA/i-propanol.

Characterization : Confirm structure via ¹H NMR, observing doublets for H-5 (δ 7.15–7.28 ppm) and H-6 (δ 7.50–7.59 ppm) protons in the pyrazinone fragment .

Q. Basic: How is quantitative determination performed for this compound in pharmaceutical research?

Methodological Answer:
Non-aqueous potentiometric titration is the gold standard:

Sample Preparation : Dissolve 0.250 g of the compound in 30 mL acetic acid and 30 mL acetic anhydride.

Titration : Use 0.1 M perchloric acid with an automatic titrator (e.g., Metrohm 7025 M).

Validation : Ensure linearity (R² ≥ 0.999), accuracy (99.0–101.0% recovery), and precision (RSD ≤ 0.22%).

Uncertainty Management : Control sample mass (Δm) and titrant volume (ΔVt) to limit total uncertainty to ≤1.00% .

Q. Advanced: How can synthetic routes be optimized to minimize impurities like hydrolysis by-products?

Methodological Answer:
Key strategies include:

  • Avoiding Acid Chlorides : Thionyl chloride residues promote hydrolysis; instead, use CDI-activated carboxylic acids to reduce side reactions .
  • Moisture Control : Conduct reactions under anhydrous conditions (e.g., DMFA dried over molecular sieves) to prevent hydrolysis of 3-chloropyrazin-2-one intermediates .
  • Impurity Profiling : Monitor impurities (e.g., unreacted hydrazides or oxidation products) via HPLC with a C18 column and UV detection at 254 nm .

Q. Advanced: What analytical methods resolve contradictions in purity assessments between titration and chromatographic data?

Methodological Answer:

  • Titration Limitations : Potentiometric methods quantify the main component but miss low-level impurities (<0.5%). Use HPLC for complementary analysis:
    • Column : C18, 250 × 4.6 mm, 5 µm.
    • Mobile Phase : Gradient of acetonitrile and 0.1% phosphoric acid.
    • Detection : Identify impurities A (semiproduct hydrazino-pyrazinone) and B (oxidation-derived dione) at retention times 8.2 and 12.5 min, respectively .
  • Data Reconciliation : Cross-validate methods by spiking known impurities into titrated samples to assess recovery rates.

Q. Advanced: How is the pharmacological potential of derivatives evaluated in preclinical studies?

Methodological Answer:

  • Computational Prediction : Use PASS software to predict bioactivity (e.g., cytotoxicity, P2X7 receptor antagonism). Derivatives with 3-alkyl/aryl substituents show high scores for membrane stabilization and cardioprotection .
  • In Vitro Assays :
    • P2X7 Antagonism : Measure IC₅₀ via calcium flux assays in HEK293 cells expressing human P2X7 receptors. Optimized derivatives exhibit IC₅₀ <1 nM .
    • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa) using MTT assays, noting EC₅₀ values correlated with substituent lipophilicity .

Q. Advanced: How do structural modifications at position 3 influence receptor binding affinity?

Methodological Answer:

  • SAR Studies :
    • Electron-Withdrawing Groups : Trifluoromethyl at position 3 enhances P2X7 antagonism by increasing hydrophobic interactions with receptor pockets .
    • Aryl Substituents : Meta-substituted aryl groups improve binding affinity due to π-π stacking with aromatic residues (e.g., Tyr295 in P2X7) .
  • Spectral Validation : Confirm substituent effects via ¹H NMR chemical shifts (e.g., CH₂ groups at δ 2.81–3.11 ppm in alkylcarboxylic acid derivatives) .

Properties

IUPAC Name

3-(chloromethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O/c7-3-4-9-10-5-6(12)8-1-2-11(4)5/h1-2H,3H2,(H,8,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCGYXGCCGQDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(=O)N1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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